molecular formula C5H10N4 B1267067 1-Propyl-1H-1,2,4-triazol-3-amine CAS No. 58661-95-3

1-Propyl-1H-1,2,4-triazol-3-amine

Cat. No.: B1267067
CAS No.: 58661-95-3
M. Wt: 126.16 g/mol
InChI Key: RWJOWQPWDQMLRB-UHFFFAOYSA-N
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Description

1-Propyl-1H-1,2,4-triazol-3-amine is a heterocyclic compound with the molecular formula C₅H₁₀N₄ and a molecular weight of 126.1597 g/mol . This compound features a triazole ring substituted with an amine group at the 3-position and a propyl group at the 1-position.

Biochemical Analysis

Biochemical Properties

1H-1,2,4-Triazol-3-amine, 1-propyl- plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form hydrogen bonds and engage in dipole interactions, which are crucial for its binding affinity and specificity . It interacts with enzymes such as imidazoleglycerol-phosphate dehydratase, which is involved in the biosynthesis of histidine . The nature of these interactions often involves competitive inhibition, where 1H-1,2,4-Triazol-3-amine, 1-propyl- competes with the natural substrate for the active site of the enzyme .

Cellular Effects

1H-1,2,4-Triazol-3-amine, 1-propyl- has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in yeast cells, the compound requires an increased level of HIS3 expression for the cells to survive, indicating its impact on gene expression . Additionally, it can alter cellular metabolism by inhibiting specific enzymes, leading to changes in metabolic flux and metabolite levels .

Molecular Mechanism

The mechanism of action of 1H-1,2,4-Triazol-3-amine, 1-propyl- involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active site of enzymes, such as imidazoleglycerol-phosphate dehydratase, through hydrogen bonding and dipole interactions . This binding inhibits the enzyme’s activity, leading to a decrease in the production of histidine and other downstream effects on cellular metabolism . Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-1,2,4-Triazol-3-amine, 1-propyl- can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to 1H-1,2,4-Triazol-3-amine, 1-propyl- can lead to persistent changes in cellular function, including alterations in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of 1H-1,2,4-Triazol-3-amine, 1-propyl- vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, 1H-1,2,4-Triazol-3-amine, 1-propyl- can exhibit toxic or adverse effects, including enzyme inhibition, disruption of metabolic pathways, and potential cytotoxicity .

Metabolic Pathways

1H-1,2,4-Triazol-3-amine, 1-propyl- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound affects the biosynthesis of histidine by inhibiting imidazoleglycerol-phosphate dehydratase . This inhibition leads to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism . Additionally, 1H-1,2,4-Triazol-3-amine, 1-propyl- may interact with other metabolic enzymes, further influencing metabolic pathways .

Transport and Distribution

Within cells and tissues, 1H-1,2,4-Triazol-3-amine, 1-propyl- is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function . For example, its interaction with specific transporters may enhance its uptake into target cells, leading to higher intracellular concentrations and increased biochemical effects .

Subcellular Localization

The subcellular localization of 1H-1,2,4-Triazol-3-amine, 1-propyl- plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with enzymes, proteins, and other biomolecules, thereby modulating its biochemical effects . For instance, localization to the nucleus may enhance its impact on gene expression, while localization to the mitochondria may affect cellular metabolism .

Preparation Methods

The synthesis of 1-Propyl-1H-1,2,4-triazol-3-amine can be achieved through several synthetic routes. The reaction conditions typically involve microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring . Industrial production methods may vary, but they generally follow similar principles of nucleophilic substitution and ring closure.

Chemical Reactions Analysis

1-Propyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include microwave irradiation, organic solvents like dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted triazoles and their derivatives .

Scientific Research Applications

Comparison with Similar Compounds

1-Propyl-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.

Properties

IUPAC Name

1-propyl-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-2-3-9-4-7-5(6)8-9/h4H,2-3H2,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJOWQPWDQMLRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30207363
Record name 1H-1,2,4-Triazol-3-amine, 1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58661-95-3
Record name 1H-1,2,4-Triazol-3-amine, 1-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058661953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,2,4-Triazol-3-amine, 1-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30207363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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